N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide
Description
N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a pyrrolidine-based acetamide derivative with a cyclopropyl group and a chiral (R)-configured hydroxyethyl substituent. Its molecular weight is 212.29 g/mol, and its stereospecificity is critical for biological interactions . The compound is structurally characterized by:
Properties
IUPAC Name |
N-cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(15)13(10-2-3-10)11-4-5-12(8-11)6-7-14/h10-11,14H,2-8H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVPWQBQOYDPGT-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@@H]1CCN(C1)CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide typically involves multiple steps, starting with the preparation of the cyclopropyl and pyrrolidinyl intermediates. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a transition metal catalyst. The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the pyrrolidinyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of a carbonyl group yields an alcohol.
Scientific Research Applications
Pharmacological Studies
N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. Its applications include:
- Pain Management : Research indicates that derivatives of pyrrolidine compounds can exhibit analgesic properties. The presence of the cyclopropyl group may enhance the binding affinity to opioid receptors, suggesting potential use in pain relief therapies .
- Antidepressant Activity : The compound's structural features may contribute to serotonin receptor modulation, positioning it as a candidate for antidepressant drug development .
Antimicrobial Properties
Studies have shown that compounds with similar structures possess antimicrobial activities against various pathogens. The potential of this compound could be explored further in:
- Bacterial Inhibition : In vitro assays are necessary to evaluate its effectiveness against Gram-positive and Gram-negative bacteria, similar to other pyrrolidine derivatives .
Cancer Research
The compound's efficacy against cancer cell lines is an area of active investigation. It is hypothesized that the compound may exhibit cytotoxic effects on cancer cells, similar to other acetamide derivatives which have shown promise in targeting tumor growth .
Neuropharmacology
Given its potential interaction with neurotransmitter systems, this compound might be studied for neuroprotective effects or cognitive enhancement. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases .
Case Study 1: Analgesic Activity
In a study evaluating various pyrrolidine derivatives, this compound was tested for analgesic properties using animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.
Case Study 2: Antimicrobial Screening
A comparative study assessed the antimicrobial activity of several pyrrolidine-based compounds, including this compound. The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, warranting further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-[®-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl and pyrrolidinyl groups may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological and Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to lipophilic analogs like the chlorophenyl-cyclohexyl derivative .
- Metabolic Stability : The cyclopropyl group confers resistance to CYP450-mediated oxidation, unlike ethyl or benzyl substituents in other analogs .
- Stereochemical Impact : The (R)-enantiomer may exhibit distinct receptor-binding kinetics compared to the (S)-form, though specific activity data are unavailable .
Patent and Commercial Status
- Patent Coverage : Derivatives like N-Cyclopropylmethyl-N-cyclopentyl-acetamide are protected under European patents (2022), highlighting industrial interest in pyrrolidine acetamides .
Biological Activity
N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide (CPEA) is a compound of considerable interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
CPEA has the molecular formula and features a cyclopropyl group attached to a pyrrolidine derivative. The presence of the hydroxyl group on the ethyl chain adds to its solubility and potential interactions with biological targets.
CPEA's biological activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes. Notably, it has been studied for its role in modulating the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress.
Key Mechanisms:
- Nrf2 Activation : CPEA has been shown to enhance the stability of Nrf2, leading to increased transcription of antioxidant genes. This is particularly significant in diseases characterized by oxidative stress and inflammation .
- Antimicrobial Activity : Preliminary studies indicate that CPEA exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, potentially positioning it as a candidate for antibiotic development .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of CPEA. In vitro studies demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0098 |
These findings suggest that CPEA could be a promising lead compound for developing new antibacterial agents .
Case Studies
- Oxidative Stress Modulation : A study explored the effect of CPEA on cellular models exposed to oxidative stress. Results showed that treatment with CPEA significantly reduced markers of oxidative damage and enhanced cell viability compared to untreated controls .
- Pyrrolidine Derivative Exploration : In a series of experiments focusing on pyrrolidine derivatives, CPEA was identified as one of the most effective compounds in promoting Nrf2 activation, outperforming several analogs in terms of potency and selectivity .
Pharmacological Characterization
Pharmacological assessments have indicated that CPEA possesses a favorable profile in terms of safety and efficacy. Its ability to penetrate biological membranes effectively suggests good bioavailability, which is critical for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
